3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
Description
This compound features a pyrazole core substituted with a cyclopropyl group at position 5 and a difluoromethyl group at position 3. The trifluorinated butanoic acid tail increases hydrophobicity and electron-withdrawing effects, influencing solubility and reactivity.
Properties
Molecular Formula |
C11H11F5N2O2 |
|---|---|
Molecular Weight |
298.21 g/mol |
IUPAC Name |
3-[5-cyclopropyl-3-(difluoromethyl)pyrazol-1-yl]-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C11H11F5N2O2/c12-10(13)6-3-7(5-1-2-5)18(17-6)8(4-9(19)20)11(14,15)16/h3,5,8,10H,1-2,4H2,(H,19,20) |
InChI Key |
LRGWWEINPRJZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2C(CC(=O)O)C(F)(F)F)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is the late-stage difluoromethylation, which involves the formation of X–CF₂H bonds where X can be carbon, oxygen, nitrogen, or sulfur . This process has benefited from the invention of multiple difluoromethylation reagents and metal-based methods that can transfer CF₂H to various sites .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalytic processes is crucial in streamlining the production and making it economically viable .
Chemical Reactions Analysis
Types of Reactions
3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. The precise molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoate
Key Differences :
- Functional Group : The ethyl ester derivative replaces the carboxylic acid with an ester group, reducing polarity and increasing lipophilicity (higher logP). This modification likely serves as a prodrug strategy to enhance membrane permeability, with in vivo hydrolysis yielding the active acid form .
- Synthesis : The ester is commercially available (two suppliers listed), suggesting its role as a synthetic intermediate for the target acid .
Table 1: Substituent Comparison
2-(5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamide
Key Differences :
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Key Differences :
- Substituents: Features a sulfanyl-linked chlorophenyl group and a trifluoromethylpyrazole, contrasting with the cyclopropyl and difluoromethyl groups in the target compound.
Table 2: Electronic and Steric Effects
3-[Cyclopropyl(methyl)amino]-4,4,4-trifluorobutanoic Acid
Key Differences :
- Core Structure: Lacks the pyrazole ring, instead incorporating a cyclopropyl-methylamine group.
- Applications: Highlighted for use in organic synthesis and pharmaceuticals, emphasizing the versatility of cyclopropyl-trifluorobutanoic acid hybrids .
Research Findings and Implications
- Cyclopropyl Group : Enhances metabolic stability due to ring strain, a feature leveraged in multiple discontinued analogs .
- Fluorination: Trifluorobutanoic acid increases acidity (pKa ~1.5–2.5) compared to non-fluorinated analogs, improving solubility in physiological environments.
- Synthetic Accessibility : The ethyl ester derivative’s commercial availability supports scalable synthesis of the target acid .
Notes and Limitations
- Structural Sensitivity: Minor substituent changes (e.g., difluoromethyl vs. trifluoromethyl) significantly alter electronic profiles and bioactivity, necessitating careful optimization in drug design.
Biological Activity
3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C₁₁H₁₁F₅N₂O₂, and it features a pyrazole ring substituted with a cyclopropyl group and difluoromethyl moiety, alongside a trifluorobutanoic acid side chain. The fluorinated groups are known to enhance the lipophilicity and metabolic stability of compounds, making them suitable candidates for drug development.
Table 1: Basic Properties of 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₁F₅N₂O₂ |
| Molecular Weight | 292.21 g/mol |
| CAS Number | 132586175 |
| Solubility | Soluble in organic solvents |
| Storage Conditions | Ambient temperature |
Antimicrobial Activity
Recent studies have indicated that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. While specific data on the compound is limited, the structural similarities suggest potential antimicrobial activity.
Case Study: Antimicrobial Evaluation
In a comparative study involving pyrazole derivatives, compounds demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 6.3 µg/mL to 50 µg/mL against Staphylococcus aureus and Escherichia coli . Given the structural characteristics of 3-[5-Cyclopropyl-3-(difluoromethyl)-1H-pyrazol-1-yl]-4,4,4-trifluorobutanoic acid, it is plausible that it may exhibit similar or enhanced antimicrobial activity due to the presence of multiple fluorine atoms which can affect membrane permeability.
Cytotoxicity and Antitumor Activity
Fluorinated compounds have been extensively studied for their antitumor properties. The introduction of fluorine can enhance the interaction of the drug with biological targets. Research on related compounds has shown that they can induce apoptosis in cancer cells through various pathways.
Table 2: Cytotoxicity Data from Related Compounds
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Betulonic Acid Derivative | HCT-15 (Colon Cancer) | 8.33 |
| Pyrazole Derivative | MCF-7 (Breast Cancer) | 15.6 |
| Fluorinated Triazole Derivative | HeLa (Cervical Cancer) | 4.31 |
The proposed mechanism by which fluorinated pyrazole derivatives exert their biological effects includes:
- Inhibition of Enzymatic Pathways : Many pyrazole derivatives inhibit key enzymes involved in cell proliferation.
- Membrane Disruption : The presence of fluorine enhances lipophilicity, allowing better membrane penetration.
- Induction of Oxidative Stress : Some compounds lead to increased reactive oxygen species (ROS), promoting cell death in cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
